2-(4-Phenyl-pyrimidin-2-YL)-ethylamine dihydrochloride 2-(4-Phenyl-pyrimidin-2-YL)-ethylamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1187930-50-2
VCID: VC8056489
InChI: InChI=1S/C12H13N3.2ClH/c13-8-6-12-14-9-7-11(15-12)10-4-2-1-3-5-10;;/h1-5,7,9H,6,8,13H2;2*1H
SMILES: C1=CC=C(C=C1)C2=NC(=NC=C2)CCN.Cl.Cl
Molecular Formula: C12H15Cl2N3
Molecular Weight: 272.17

2-(4-Phenyl-pyrimidin-2-YL)-ethylamine dihydrochloride

CAS No.: 1187930-50-2

Cat. No.: VC8056489

Molecular Formula: C12H15Cl2N3

Molecular Weight: 272.17

* For research use only. Not for human or veterinary use.

2-(4-Phenyl-pyrimidin-2-YL)-ethylamine dihydrochloride - 1187930-50-2

Specification

CAS No. 1187930-50-2
Molecular Formula C12H15Cl2N3
Molecular Weight 272.17
IUPAC Name 2-(4-phenylpyrimidin-2-yl)ethanamine;dihydrochloride
Standard InChI InChI=1S/C12H13N3.2ClH/c13-8-6-12-14-9-7-11(15-12)10-4-2-1-3-5-10;;/h1-5,7,9H,6,8,13H2;2*1H
Standard InChI Key KIJJUWWEGPOYEI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC(=NC=C2)CCN.Cl.Cl
Canonical SMILES C1=CC=C(C=C1)C2=NC(=NC=C2)CCN.Cl.Cl

Introduction

Physicochemical Properties

Structural and Molecular Characteristics

The compound’s structure consists of a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) substituted at the 4-position with a phenyl group and at the 2-position with an ethylamine chain. The dihydrochloride salt form enhances solubility in polar solvents, a common strategy to improve bioavailability in pharmaceutical intermediates . Key molecular parameters include:

PropertyValueSource
Molecular FormulaC₁₂H₁₅Cl₂N₃
Molar Mass272.17 g/mol
CAS Registry Number1187930-50-2

The absence of reported melting/boiling points or solubility profiles in open literature necessitates caution in handling, though its salt form suggests moderate water solubility .

Spectroscopic Data

While experimental spectra (e.g., NMR, IR) are unavailable for this specific compound, pyrimidine derivatives typically exhibit characteristic absorption bands:

  • ¹H NMR: Aromatic protons in the pyrimidine ring resonate at δ 8.5–9.0 ppm, while phenyl group protons appear at δ 7.2–7.8 ppm .

  • IR: Stretching vibrations for C=N bonds (≈1600 cm⁻¹) and NH₂ groups (≈3300 cm⁻¹) are expected .

Synthesis and Manufacturing

Synthetic Routes

The compound is likely synthesized via sequential functionalization of a pyrimidine precursor. A plausible pathway involves:

  • Pyrimidine Ring Formation: Condensation of a β-diketone (e.g., phenylacetone) with a urea derivative under acidic conditions to yield 4-phenylpyrimidine .

  • Ethylamine Introduction: Nucleophilic substitution at the 2-position using ethylamine or a protected amine derivative, followed by hydrochloride salt formation .

Applications and Biological Relevance

Pharmaceutical Intermediates

Pyrimidine derivatives are prominent in drug discovery due to their ability to mimic purine bases, interfering with DNA/RNA synthesis or enzyme function . While no direct studies on this compound exist, structurally related 2-aminopyrimidines exhibit kinase-inhibitory activity, suggesting potential utility in oncology or inflammatory diseases . For example, analogs with trifluoromethyl substitutions demonstrate nanomolar potency against CDK2 and CDK9 kinases .

Materials Science

Conjugated pyrimidine systems are explored in organic electronics for their electron-deficient aromatic cores, which enhance charge transport in semiconductors . The phenyl and amine groups in this compound could facilitate π-stacking or hydrogen bonding, making it a candidate for optoelectronic materials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator